molecular formula C20H22ClN3O5S B2715398 N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1215583-10-0

N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No. B2715398
CAS RN: 1215583-10-0
M. Wt: 451.92
InChI Key: VFAALBVGNOLLHA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.92. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

A foundational aspect of the research on this compound involves its synthesis and the exploration of its chemical properties. Studies have shown various methods for synthesizing related sulfonamide derivatives, highlighting the compound's role in facilitating the development of novel chemical entities. For example, acylamidoalkyl acetophenones from substituted phenethylamines have been synthesized, exploring intermediates and products with diverse functional groups, which are crucial for further pharmaceutical development (Brossi, Dolan, & Teitel, 2003).

Pharmacological Evaluation

The pharmacological evaluation of sulfonamide derivatives, including those structurally related to the compound , has revealed significant anticancer and antimicrobial activities. For instance, novel sulfonamide derivatives have been screened for their cytotoxic activity against breast and colon cancer cell lines, with some compounds demonstrating potent effects comparable to or exceeding standard chemotherapy agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have shown increased antimicrobial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Dixit, Vanparia, Patel, Jagani, Doshi, & Dixit, 2010).

Receptor Binding Studies

The exploration of receptor binding characteristics, especially concerning peripheral benzodiazepine receptors, has been a significant area of application. Studies involving derivatives of N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride have investigated their binding affinities, providing insights into their potential therapeutic applications (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S.ClH/c1-23(13-20(24)22-15-7-8-17(27-2)18(11-15)28-3)29(25,26)19-6-4-5-14-12-21-10-9-16(14)19;/h4-12H,13H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAALBVGNOLLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

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